

# Application Notes and Protocols for the Isolation of Native CP26 Protein Complexes

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## Compound of Interest

Compound Name: CP26

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## Introduction to CP26

The Chlorophyll a/b-binding protein **CP26**, also known as Lhcb5, is a crucial minor antenna protein within the Photosystem II (PSII) supercomplex in higher plants and green algae.[1][2] As a monomeric light-harvesting complex (LHC) protein, **CP26** plays a vital role in connecting the major trimeric LHCII complexes to the PSII core.[1][2][3] Beyond its structural role in the assembly and stability of the PSII-LHCII supercomplex, **CP26** is implicated in the regulation of light harvesting and photoprotection through non-photochemical quenching (NPQ).[3] The isolation of native **CP26** protein complexes is essential for detailed biochemical and biophysical characterization, structural studies, and for investigating its role in photosynthetic regulation.

These application notes provide a comprehensive overview of the techniques and detailed protocols for the isolation of native **CP26** protein complexes from plant thylakoid membranes.

## Overview of Isolation Strategies

The isolation of native **CP26** is a multi-step process that begins with the purification of thylakoid membranes from plant tissue. The integral membrane protein complexes are then solubilized using mild, non-ionic detergents. Subsequently, various chromatographic and electrophoretic techniques are employed to separate the **CP26** complex from the highly abundant and heterogeneous mixture of other thylakoid proteins and supercomplexes.

Commonly employed techniques for the separation of chlorophyll-protein complexes include:

- **Sucrose Density Gradient Ultracentrifugation:** This technique separates complexes based on their size, shape, and density. It is a gentle method that can effectively resolve large supercomplexes, monomeric complexes, and free pigments.
- **Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE):** BN-PAGE separates protein complexes in their native and active form based on their molecular weight.<sup>[3]</sup> It offers high resolution and is a powerful tool for analyzing the composition of protein complexes.
- **Ion-Exchange Chromatography (IEC):** IEC separates proteins based on their net surface charge. This technique can be used as a subsequent purification step to isolate **CP26** from fractions enriched in monomeric LHC proteins.

A combination of these techniques is often necessary to achieve a high purity of the native **CP26** complex.

## Data Presentation

The following tables provide an illustrative summary of the expected yield and purity of the **CP26** protein complex at different stages of a typical purification workflow. The actual values may vary depending on the plant species, growth conditions, and specific experimental parameters.

Table 1: Illustrative Yield of **CP26** at Each Purification Step

Purification Step	Starting Material	Total Protein (mg)	CP26 Amount (µg)	Step Yield (%)	Overall Yield (%)
Thylakoid Isolation	100 g Spinach Leaves	200	2000	100	100
Solubilization	Thylakoid Membranes	180	1800	90	90
Sucrose Gradient	Solubilized Thylakoids	20	450	25	22.5
Ion-Exchange Chromatography	Monomeric LHC Fraction	1	135	30	6.75

Table 2: Illustrative Purity of **CP26** at Each Purification Step

Purification Step	Total Protein in Fraction (µg)	CP26 in Fraction (µg)	Purity (%)
Solubilized Thylakoids	180,000	1800	1
Sucrose Gradient (Monomeric LHC Fraction)	1,500	450	30
Ion-Exchange Chromatography (Peak Fraction)	150	135	90

## Experimental Protocols

Here, we provide detailed methodologies for the key experiments involved in the isolation of native **CP26** protein complexes.

## Protocol 1: Isolation of Thylakoid Membranes from Spinach

This protocol describes the initial step of isolating intact thylakoid membranes from fresh spinach leaves.

### Materials:

- Fresh spinach leaves
- Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl<sub>2</sub>, 2 mM EDTA, 10 mM NaF, 1 mM ascorbic acid, and 0.1% (w/v) BSA.
- Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 5 mM MgCl<sub>2</sub>.
- Resuspension Buffer: 20 mM HEPES-KOH (pH 7.5), 15 mM NaCl, 5 mM MgCl<sub>2</sub>.
- Blender
- Miracloth
- Refrigerated centrifuge and rotor

### Procedure:

- Pre-cool all buffers and equipment to 4°C.
- Wash spinach leaves and remove the midribs.
- Homogenize 100 g of leaves in 400 mL of ice-cold Grinding Buffer using a blender with short bursts to avoid frothing.
- Filter the homogenate through four layers of Miracloth into a chilled beaker.
- Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.
- Discard the supernatant and gently resuspend the pellet in 50 mL of ice-cold Wash Buffer using a soft paintbrush.

- Centrifuge at 5,000 x g for 10 minutes at 4°C.
- Repeat the wash step (steps 6 and 7).
- Resuspend the final pellet in a minimal volume (e.g., 5-10 mL) of Resuspension Buffer.
- Determine the chlorophyll concentration spectrophotometrically.
- Snap-freeze the thylakoid membranes in liquid nitrogen and store at -80°C until use.

## Protocol 2: Solubilization of Thylakoid Membranes and Sucrose Density Gradient Centrifugation

This protocol describes the solubilization of thylakoid membranes and the separation of chlorophyll-protein complexes by sucrose density gradient ultracentrifugation.

Materials:

- Isolated thylakoid membranes
- Solubilization Buffer: 20 mM HEPES-KOH (pH 7.5), 0.5 M sucrose, 5 mM MgCl<sub>2</sub>.
- 10% (w/v) n-dodecyl-β-D-maltoside (β-DM)
- Sucrose Gradient Solutions: 1.3 M, 1.0 M, 0.7 M, and 0.4 M sucrose in 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl<sub>2</sub>.
- Ultracentrifuge and swinging bucket rotor (e.g., SW41)
- Syringe and needle for gradient formation and fraction collection

Procedure:

- Thaw the isolated thylakoid membranes on ice.
- Adjust the chlorophyll concentration to 1 mg/mL with Solubilization Buffer.
- Add 10% β-DM to a final concentration of 1% (w/v).

- Incubate on ice for 30 minutes with gentle stirring.
- Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet unsolubilized material.
- Carefully collect the supernatant containing the solubilized protein complexes.
- Prepare a discontinuous sucrose gradient by carefully layering 3 mL of each sucrose solution (1.3 M, 1.0 M, 0.7 M, and 0.4 M) in an ultracentrifuge tube, starting with the highest concentration at the bottom.
- Carefully load the solubilized thylakoid extract onto the top of the sucrose gradient.
- Centrifuge at 200,000 x g for 16-20 hours at 4°C.
- After centrifugation, several green bands corresponding to different chlorophyll-protein complexes will be visible.
- Carefully collect the distinct green bands from the top of the gradient using a syringe. The upper bands typically contain free pigments and monomeric LHC proteins, including **CP26**.
- Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-**CP26** antibody to identify the fractions containing the target protein.

## Protocol 3: Blue Native PAGE (BN-PAGE) for Separation of CP26

This protocol describes the use of BN-PAGE to separate native protein complexes from solubilized thylakoids.

Materials:

- Solubilized thylakoid membranes (from Protocol 2, step 6)
- BN-PAGE Gel: 4-12% acrylamide gradient gel
- Anode Buffer: 50 mM BisTris-HCl (pH 7.0)

- Cathode Buffer: 50 mM Tricine, 15 mM BisTris-HCl (pH 7.0), 0.02% Coomassie Brilliant Blue G-250
- Gel electrophoresis apparatus

#### Procedure:

- Load the solubilized thylakoid extract (containing 5-10 µg of chlorophyll) into the wells of the BN-PAGE gel.
- Run the gel at 4°C, starting at 100 V for 30 minutes, then increasing to 200 V until the dye front reaches the bottom of the gel.
- After electrophoresis, the gel will show distinct blue bands corresponding to different protein complexes.
- To identify the band containing **CP26**, a second-dimension SDS-PAGE can be performed. Excise the lane from the BN-PAGE, incubate it in SDS-PAGE sample buffer, and then place it on top of a standard SDS-PAGE gel.
- After the 2D-PAGE, the proteins can be visualized by Coomassie staining or transferred to a membrane for Western blotting with an anti-**CP26** antibody.

## Protocol 4: Ion-Exchange Chromatography for CP26 Purification

This protocol outlines a method for further purifying **CP26** from fractions enriched in monomeric LHCs obtained from sucrose density gradient centrifugation.

#### Materials:

- **CP26**-enriched fraction from sucrose gradient
- Anion Exchange Column (e.g., Mono Q or DEAE-Sepharose)
- Binding Buffer (Buffer A): 20 mM Tris-HCl (pH 8.0), 0.03% (w/v) β-DM
- Elution Buffer (Buffer B): 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 0.03% (w/v) β-DM

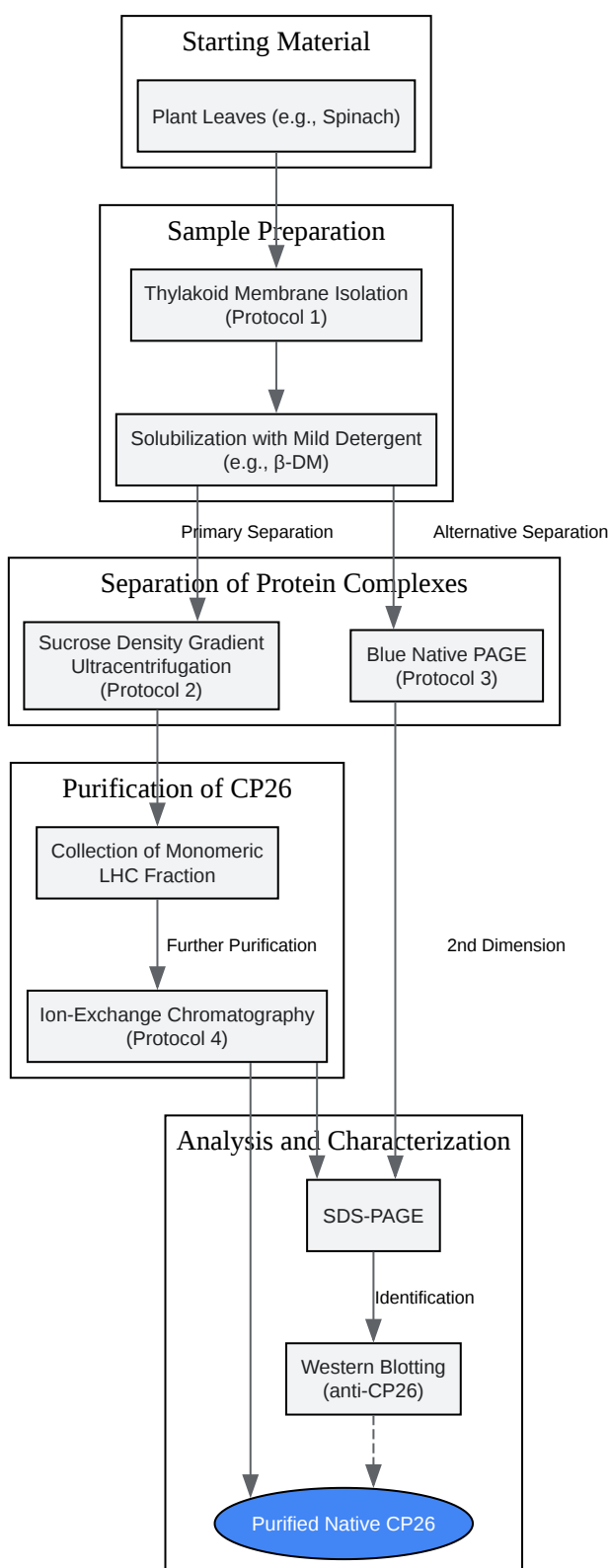
- Chromatography system (e.g., FPLC)

Procedure:

- Equilibrate the anion exchange column with Binding Buffer.
- Load the **CP26**-enriched fraction onto the column.
- Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
- Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over several column volumes.
- Collect fractions and monitor the elution profile at 280 nm and 670 nm (for chlorophyll).
- Analyze the collected fractions by SDS-PAGE and Western blotting with an anti-**CP26** antibody to identify the purified **CP26**.
- Pool the purest fractions, concentrate if necessary, and store at -80°C.

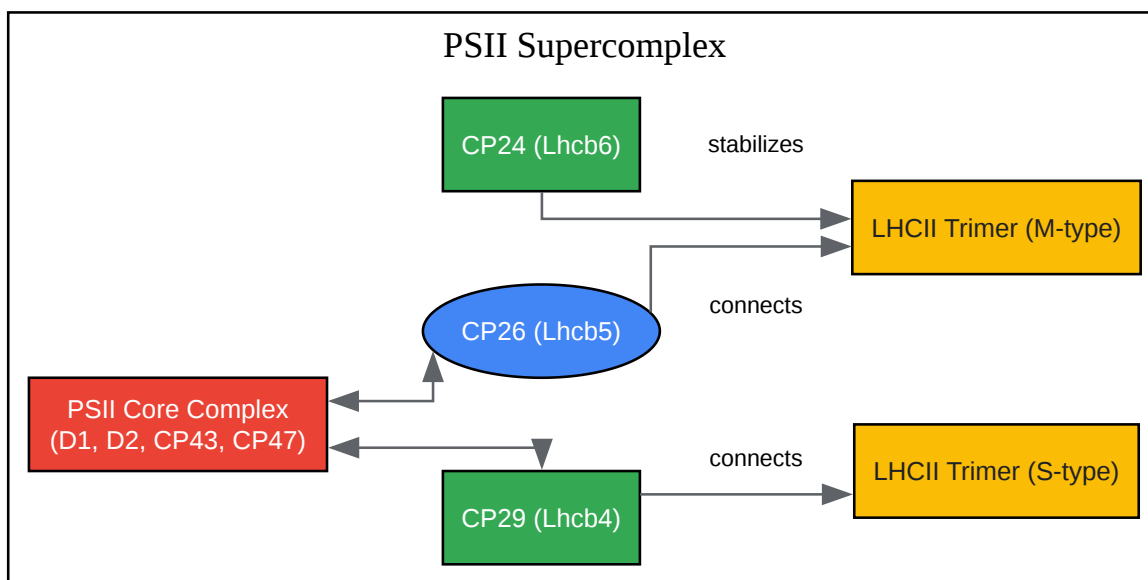
## Visualizations





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Caption: Experimental workflow for the isolation of native **CP26**.



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Caption: Organization of **CP26** within the PSII-LHCII supercomplex.

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